N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a complex organic compound that features a combination of brominated phenol and chromenyl groups
Properties
Molecular Formula |
C19H15BrN2O5 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H15BrN2O5/c1-11-6-19(25)27-17-8-14(3-4-15(11)17)26-10-18(24)22-21-9-12-7-13(20)2-5-16(12)23/h2-9,23H,10H2,1H3,(H,22,24)/b21-9+ |
InChI Key |
KCUYCLRGMPBYAN-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of a phenol derivative to introduce the bromine atom at the desired position. This is followed by the formation of a hydrazone linkage through the reaction of the brominated phenol with an appropriate hydrazide. The final step involves the coupling of the hydrazone with a chromenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the hydrazone linkage would produce a hydrazine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The brominated phenol and chromenyl groups can also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is unique due to the presence of both a brominated phenol and a chromenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
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